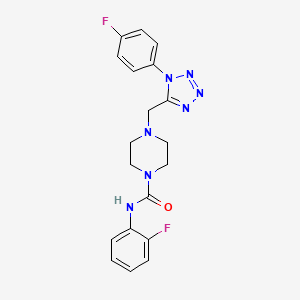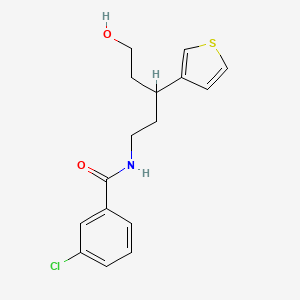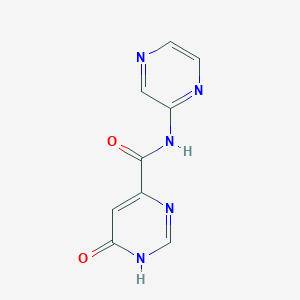
N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as FQ-11, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. FQ-11 is a quinazoline-based compound that has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on compounds structurally similar to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide focuses on their synthesis, crystal structure, and properties. A study by Hong Sun et al. (2021) detailed the synthesis and structural determination of a related compound, showcasing the use of 1H NMR, 13C NMR, FT-IR spectroscopy, and MS, along with X-ray diffraction for crystal measurement. DFT calculations were utilized for molecular structure optimization, highlighting the compound's stable conformations and intermolecular interactions within crystals.
Antitumor Applications
A novel series of compounds, including those with structural features akin to this compound, have been explored for their antitumor properties. M. Mohamed et al. (2016) designed and tested a series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing broad-spectrum antitumor efficacy against various cancer cell lines, including renal and lung cancer. These findings suggest the potential of quinazolinone derivatives as antitumor agents.
Antimicrobial Activity
Compounds structurally related to this compound have also shown promising antimicrobial activity. A. Abu‐Hashem (2018) reported the synthesis of furothiazolo pyrimido quinazolinones, evaluating their activity against various bacterial and fungal strains. The study identified compounds with significant growth inhibition, indicating the potential for developing new antimicrobial agents based on this chemical framework.
Enzyme Inhibition and Malaria Treatment
Investigations into the enzyme inhibitory properties of compounds similar to this compound have highlighted their potential in treating diseases like malaria. Soraya Alnabulsi et al. (2018) explored analogues of furan amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Although the analogues showed lower activity than the lead compound, the study provides a basis for further exploration of these compounds in disease treatment.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-21(25-15-18-9-6-14-29-18)16-30-23-26-20-11-5-4-10-19(20)22(27-23)24-13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,25,28)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSHDCJHPURCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)
![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)

![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2893981.png)

![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)

